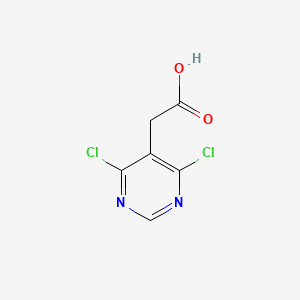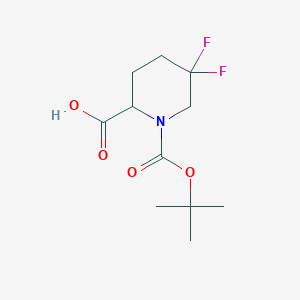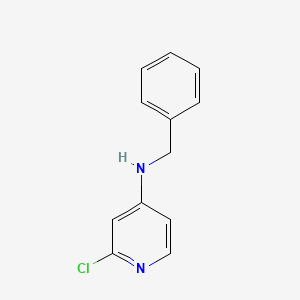![molecular formula C10H19NO4 B1446453 (S)-4-Boc-6-hydroxy-[1,4]oxazepane CAS No. 1260589-26-1](/img/structure/B1446453.png)
(S)-4-Boc-6-hydroxy-[1,4]oxazepane
Overview
Description
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives has seen significant growth in recent years due to their high atom economy and shorter synthetic routes . The synthesis of these compounds often involves N-propargylamines, which are versatile building blocks in organic synthesis . A review of new developments in the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines is available .Molecular Structure Analysis
The molecular structure of “(S)-4-Boc-6-hydroxy-[1,4]oxazepane” is based on the 1,4-oxazepane scaffold . The connectivity between the oxazepane and phenyl rings was confirmed by three long-range 1H–13C correlations .Chemical Reactions Analysis
The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described . The reactions are often performed in a stereoselective manner and using transition metal catalysis .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-oxazepane, a similar compound to “this compound”, include a density of 0.9±0.1 g/cm3, boiling point of 151.6±23.0 °C at 760 mmHg, and a molar refractivity of 28.0±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Properties
The compound "(S)-4-Boc-6-hydroxy-[1,4]oxazepane" can be associated with the broader class of compounds such as 1,2-oxazines and benzoxazines, which have found significant use in organic synthesis. These compounds can be synthesized through various methods, including the cyclization of nitroso compounds, and have been used as chiral synthons and intermediates in the synthesis of complex organic molecules. The chemical versatility of oxazines and related compounds makes them valuable in developing pharmaceuticals and agrochemicals, as they can undergo a range of reactions to introduce diverse functional groups into target molecules (Sainsbury, 1991).
Pharmaceutical Applications
Compounds related to "this compound" have been explored for their potential in medicinal applications. For example, the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), which share a similar hydroxy functionality, indicate that these compounds possess significant antioxidant properties. These properties are crucial for developing new therapeutic agents aimed at managing oxidative stress-related diseases. Modifications to the aromatic ring and carboxylic function of HCAs, such as esterification and amidation, have been studied to enhance their antioxidant activity. This suggests that structural analogs of "this compound" could be similarly modified to develop novel antioxidants (Razzaghi-Asl et al., 2013).
Analytical and Bioactive Uses
Hydroxytriazenes, which share a similar hydroxy functionality with "this compound," have been used as analytical reagents for the spectrophotometric and complexometric determination of transition metal ions. Apart from their analytical utility, hydroxytriazenes have also been explored for their bioactive properties, suggesting potential medicinal applications. This highlights the possibility of using "this compound" and its derivatives in developing bioactive molecules with specific functions, such as metal ion chelation or as indicators in biochemical assays (Kumar et al., 2003).
Safety and Hazards
Future Directions
The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines has undergone significant growth in recent years . This suggests that there is ongoing interest in the development of new synthetic routes and applications for these compounds. Additionally, seven-membered heterocyclics like 1,4-oxazepane have promising bioactivity and are found in many chemotherapeutically active molecules , indicating potential future directions in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (6S)-6-hydroxy-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIKYUQRVQDAKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1446371.png)
![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)

![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)

amine](/img/structure/B1446379.png)


![4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole](/img/structure/B1446383.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446388.png)



